molecular formula C9H12N2O2 B2598807 N,N-Dimethyl-6-methoxypyridine-2-carboxamide CAS No. 1862617-63-7

N,N-Dimethyl-6-methoxypyridine-2-carboxamide

Cat. No.: B2598807
CAS No.: 1862617-63-7
M. Wt: 180.207
InChI Key: FEPAUEIPRBGKBZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-methoxypyridine-2-carboxamide is a chemical compound with the CAS Number: 1862617-63-7. Its molecular formula is C9H12N2O2 and it has a molecular weight of 180.21 . It is also known as 6-methoxy-N,N-dimethylpicolinamide . The compound is used in scientific research and finds applications in various fields, including medicinal chemistry, material science, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-11(2)9(12)7-5-4-6-8(10-7)13-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Anticancer Properties

Research has delved into the synthesis of metal complexes with diamine-substituted acridine-4-carboxamides, including derivatives similar to N,N-Dimethyl-6-methoxypyridine-2-carboxamide, to evaluate their potential as multifunctional anticancer agents. For instance, rhodium(II) and platinum(II) complexes of these compounds have been studied for their structural characteristics and implications for anticancer activity. The structural analysis of these complexes highlights their potential in forming continuous stacks in crystals, which might contribute to their anticancer properties (Goodgame et al., 1990).

DNA Interactions

The interaction of acridine derivatives, including those similar to this compound, with DNA has been a subject of interest, particularly in understanding the mechanisms of action for antitumor agents. Studies have shown that certain acridine derivatives can specifically interact with GC-rich DNA, suggesting a mechanism involving hydrogen bonding with guanine, which could be relevant for the design of DNA-targeting drugs (Markovits et al., 1981).

Synthetic Methodologies

The synthesis and evaluation of various derivatives of acridine and pyridine, including those akin to this compound, have been explored to develop new pharmacophores and potential anticancer agents. For example, the synthesis of MK-1064, a derivative involving this compound, for imaging of orexin-2 receptor, showcases the compound's utility in developing PET radioligands for medical imaging (Gao et al., 2016).

Properties

IUPAC Name

6-methoxy-N,N-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(12)7-5-4-6-8(10-7)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPAUEIPRBGKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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